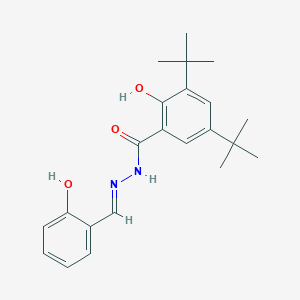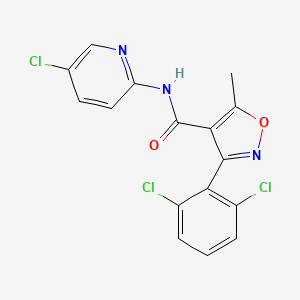
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (DBHB) is a hydrazide derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Aplicaciones Científicas De Investigación
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been studied for its applications in materials science, such as its use as a corrosion inhibitor and as a dye for textiles. It has also been investigated for its potential to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to be related to its antioxidant properties. 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been shown to have a low toxicity and is well tolerated in animal studies. It has been shown to have a protective effect against oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Direcciones Futuras
There are several potential future directions for the study of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on its potential as a corrosion inhibitor for metal surfaces. Additionally, 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide could be further investigated for its potential to remove heavy metals from contaminated water. Further studies are needed to fully understand the mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide and to optimize its properties for various applications.
Métodos De Síntesis
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Propiedades
IUPAC Name |
3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKARUWPFIBLG-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di-tert-butyl-2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)



![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)